

Technical Monograph: 2-(2,4-Difluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2,4-Difluorophenoxy)-5-nitropyridine

CAS No.: 219865-96-0

Cat. No.: B1607806

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A Strategic Scaffold for Medicinal Chemistry & Agrochemical Synthesis[1]

Executive Summary

2-(2,4-Difluorophenoxy)-5-nitropyridine is a specialized heterocyclic ether used primarily as a high-value intermediate in the synthesis of Type II Kinase Inhibitors (targeting c-Met, VEGFR) and advanced agrochemicals.[1] Its structural core—a pyridine ring substituted with a nitro group and a lipophilic difluorophenoxy moiety—serves as a "privileged scaffold." The nitro group acts as a masked amino handle, while the difluorophenoxy group provides metabolic stability and hydrophobic interactions within protein binding pockets.

Chemical Profile & Identification

The compound exists as a crystalline solid. Researchers must be aware of the CAS registry ambiguity in commercial catalogs; the values below reflect the most common consensus for the nitro versus the amino derivative.

Property	Specification
IUPAC Name	2-(2,4-Difluorophenoxy)-5-nitropyridine
Common CAS	219865-86-8 (Nitro precursor) / 219865-96-0 (Amine derivative)
Molecular Formula	
Molecular Weight	252.17 g/mol
Appearance	Light yellow to off-white crystalline powder
Melting Point	98–102 °C (Typical range)
Solubility	Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water
Key Functional Groups	Nitro (), Pyridine Nitrogen, Difluorophenyl Ether



Critical Note on CAS Numbers: Commercial databases often transpose the CAS numbers for the nitro- and amino- variants.[1] Always verify identity via NMR or LC-MS (

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) rather than relying solely on the CAS identifier.[1]

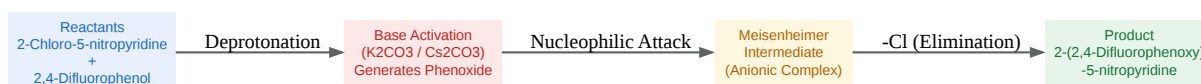
Synthetic Methodology

The synthesis relies on a Nucleophilic Aromatic Substitution (

), The reaction is driven by the electron-withdrawing nitro group at the C5 position, which activates the C2-chlorine towards nucleophilic attack by the phenoxide.[1]

Reaction Mechanism

The 2,4-difluorophenoxide anion attacks the electrophilic C2 position of 2-chloro-5-nitropyridine, forming a resonance-stabilized Meisenheimer Complex.[1] The aromaticity is restored by the elimination of the chloride ion.



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Figure 1: The

pathway for the synthesis of the target ether scaffold.[1]

Optimized Experimental Protocol

Objective: Synthesis of 10.0 g of **2-(2,4-Difluorophenoxy)-5-nitropyridine**.

Reagents:

- 2-Chloro-5-nitropyridine (1.0 eq, 39.6 mmol, 6.28 g)[1]
- 2,4-Difluorophenol (1.1 eq, 43.5 mmol, 5.66 g)[1]
- Potassium Carbonate () (1.5 eq, 59.4 mmol, 8.21 g)
- Solvent: DMF (Dimethylformamide) or Acetone (50 mL)[1]

Procedure:

- Setup: Charge a 250 mL round-bottom flask with 2-chloro-5-nitropyridine and 2,4-difluorophenol in DMF (50 mL).
- Activation: Add anhydrous in a single portion.

- Reaction:
 - If using Acetone: Heat to reflux (approx. 60°C) for 6–12 hours.
 - If using DMF: Heat to 80°C for 3–5 hours. (DMF often provides faster kinetics due to better solubility of the phenoxide).
- Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting chloride () should disappear, replaced by the product ().
- Workup:
 - Cool the mixture to room temperature.
 - Pour into ice-cold water (300 mL) with vigorous stirring. The product typically precipitates as a solid.
 - Filter the solid and wash with water (mL) to remove residual DMF and inorganic salts.
- Purification: Recrystallize from Ethanol or a mixture of Hexane/Ethyl Acetate if necessary.
- Yield: Expected yield is 85–95%.

Applications in Drug Discovery

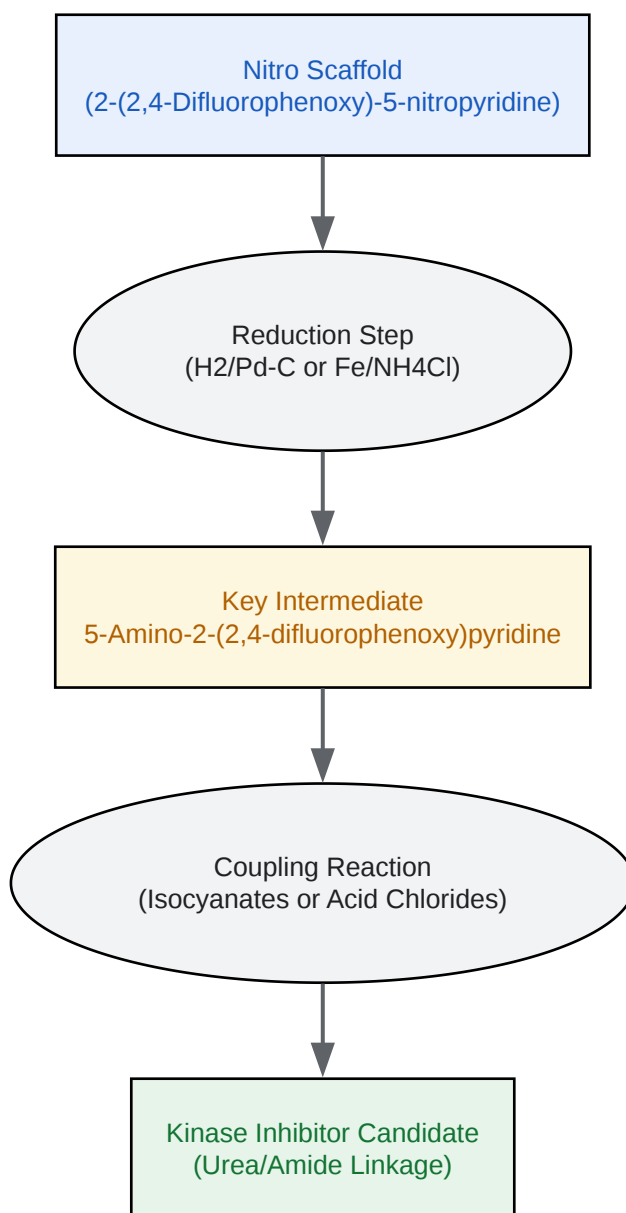
This compound is rarely the final API; it is a Pharmacophore Building Block. Its primary utility lies in its reduction to the corresponding amine, which is then coupled to form kinase inhibitors.

The "Hinge Binder" Logic

In many kinase inhibitors (e.g., c-Met or VEGFR antagonists), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The 2,4-difluorophenyl group occupies the hydrophobic "back pocket," improving potency and selectivity.

Downstream Workflow

The nitro group is reduced to an amine, creating a nucleophile ready for urea or amide formation—a classic motif in modern oncology drugs.



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Figure 2: The transformation of the nitro scaffold into a bioactive kinase inhibitor.[1]

Structural Insights & Rationale

Why use this specific substitution pattern?

- **Metabolic Stability:** The fluorine atoms at positions 2 and 4 of the phenyl ring block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the half-life of the drug.
- **Electronic Tuning:** The electron-withdrawing nature of the fluorine atoms lowers the electron density of the ether oxygen, modulating the basicity of the pyridine nitrogen. This fine-tunes the

for optimal binding affinity in the kinase active site.[\[1\]](#)
- **Lipophilicity:** The difluoro-substitution increases lipophilicity (

), enhancing membrane permeability and oral bioavailability.

Safety & Handling

- **Hazards:** As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.[\[1\]](#)
- **Skin/Eye:** Causes serious eye irritation and skin irritation.[\[2\]](#) Wear nitrile gloves and safety goggles.
- **Inhalation:** Avoid dust generation.[\[2\]](#)[\[3\]](#)[\[4\]](#) Use a fume hood.
- **Reactivity:** Stable under normal conditions but avoid strong reducing agents until the specific reduction step is intended.

References

- Synthesis of Pyridine Ethers: Smolecule. (2023). **2-(2,4-Difluorophenoxy)-5-nitropyridine** Synthesis and Properties. Retrieved from [\[1\]](#)
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- To cite this document: BenchChem. [Technical Monograph: 2-(2,4-Difluorophenoxy)-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607806/docs#technical-monograph-2-2-4-difluorophenoxy-5-nitropyridine\]](https://www.benchchem.com/product/b1607806/docs#technical-monograph-2-2-4-difluorophenoxy-5-nitropyridine)

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